
4-Hydroxymethyl-2-methoxyphenylboronic acid
Overview
Description
4-Hydroxymethyl-2-methoxyphenylboronic acid is a boronic acid derivative featuring a hydroxymethyl (-CH$2$OH) group at the 4-position and a methoxy (-OCH$3$) group at the 2-position of the phenyl ring. According to CymitQuimica, this compound was previously available in quantities ranging from 250 mg to 5 g but is now listed as discontinued, limiting its current accessibility .
Biological Activity
Overview
4-Hydroxymethyl-2-methoxyphenylboronic acid is a boronic acid derivative that has attracted attention in recent research due to its potential biological activities, particularly in the field of cancer treatment. This compound's structure allows it to interact with various biomolecules, influencing enzyme activity and protein functions.
The biological activity of this compound primarily arises from its boronate group, which can form reversible covalent bonds with cis-diols found in glycoproteins and other biomolecules. This property suggests its potential as an enzyme inhibitor, particularly targeting proteasomes and glycosidases, which are crucial in cancer cell survival and metabolism.
Biological Activities
Research indicates several key biological activities associated with this compound:
Research Findings
Recent studies have focused on the interactions of this compound with biomolecules:
- Inhibition Studies : Preliminary findings indicate that this compound can inhibit certain enzymes involved in cancer progression. For instance, it has been shown to affect proteasome activity, which is critical for regulating protein degradation pathways.
- Binding Affinity : Interaction studies have demonstrated its binding affinity towards specific targets, providing insights into its mechanism of action. These studies often utilize surface plasmon resonance (SPR) and other biophysical methods to quantify binding interactions .
- Comparative Analysis : A comparison with structurally similar compounds highlights the unique aspects of this compound. For example:
Compound Name | Structure Features | Unique Aspects |
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2-Methoxyphenylboronic acid | Contains methoxy group | Lacks hydroxymethyl functionality |
4-Methoxyphenylboronic acid | Contains methoxy group | Different substitution pattern on the phenyl ring |
2-Hydroxymethyl-4-methoxyphenylboronic acid | Hydroxymethyl group at different position | Positioning of hydroxymethyl affects reactivity |
This table illustrates how this compound stands out due to its specific arrangement of functional groups, enhancing its reactivity and potential biological activity compared to similar compounds.
Case Studies
While specific case studies on this compound are scarce, related compounds have been studied extensively:
- In Vivo Studies : Some boronic acids have shown promising results in animal models for inhibiting tumor growth and metastasis. For instance, compounds demonstrating similar mechanisms have been tested for their efficacy against triple-negative breast cancer (TNBC), exhibiting significant inhibitory effects on tumor proliferation and metastasis .
- Toxicity Assessments : Toxicological evaluations indicate that while these compounds show promise, they also require careful assessment regarding their safety profiles. Studies have reported varying degrees of cytotoxicity against normal cells versus cancer cells, underscoring the importance of selectivity in therapeutic applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Hydroxymethyl-2-methoxyphenylboronic acid, and how do reaction conditions influence yield?
The synthesis of arylboronic acids like this compound typically employs Suzuki-Miyaura cross-coupling or direct borylation . For example, a protocol analogous to involves:
- Catalyst : Pd(PPh₃)₄ (0.15 mmol per 3 mmol substrate)
- Base : 2 N Na₂CO₃ (1.5 ml per 3 mmol substrate)
- Solvent system : Toluene/EtOH (3:1 v/v) under inert atmosphere.
Purification via flash chromatography (e.g., PE/EtOAc gradients) is critical to isolate the product, as boronic acids often co-elute with impurities . Yield optimization requires precise stoichiometry of the boronic acid precursor and aryl halide, with excess boronic acid (1.5 eq) favoring coupling efficiency.
Q. How should researchers characterize this compound to confirm structural integrity?
Key characterization methods include:
- ¹H-NMR : Look for diagnostic peaks such as the hydroxymethyl (-CH₂OH) proton at δ ~4.5 ppm and methoxy (-OCH₃) singlet at δ ~3.8 ppm.
- Mass spectrometry (MS) : CI-MS or ESI-MS should show [M+H]⁺ or [M+NH₄]⁺ adducts (e.g., m/z 196.1 for C₈H₁₁BO₄).
- Elemental analysis : Match calculated vs. experimental C/H/B/O percentages to rule out hydration or boroxin formation .
Advanced Research Questions
Q. How can researchers mitigate challenges in purifying this compound?
Purification of boronic acids is notoriously difficult due to:
- Silica gel adsorption : Boronic acids bind irreversibly to silica, necessitating alternative stationary phases (e.g., alumina) or solvent systems with polar modifiers (e.g., 1–5% MeOH in DCM) .
- Boroxin formation : Dehydration at elevated temperatures creates cyclic trimers. To prevent this, store samples under anhydrous conditions and avoid prolonged heating during rotary evaporation .
- Recrystallization : Use mixed solvents like EtOAc/hexane to improve crystal purity.
Q. What stability considerations are critical for handling this compound in aqueous environments?
- pH-dependent stability : Boronic acids form reversible esters with diols (e.g., sugars) at physiological pH (~7.4), which may alter reactivity. Below pH 5, protonation of the boronate group reduces nucleophilicity .
- Hydrolytic degradation : Monitor aqueous solutions for decomposition via ¹¹B NMR, tracking the shift from δ ~30 ppm (trigonal boron) to δ ~10 ppm (tetrahedral borate) .
Q. How does the hydroxymethyl substituent influence supramolecular interactions in receptor design?
The hydroxymethyl group enhances hydrogen-bonding and chelation capabilities, making this compound a candidate for:
- Saccharide sensing : The boronic acid group binds cis-diols (e.g., glucose), while the hydroxymethyl group stabilizes the complex via secondary interactions .
- Metal-organic frameworks (MOFs) : The hydroxyl and methoxy groups can coordinate to metal nodes, as seen in related benzoxaborole systems .
Q. How should researchers resolve contradictions in reported physical data (e.g., melting points) for structurally similar boronic acids?
Discrepancies in melting points (e.g., 144–148°C vs. 212–217°C for fluorinated analogs in and ) often arise from:
- Polymorphism : Crystallization conditions (solvent, cooling rate) affect crystal packing.
- Hydration state : Anhydrous vs. hydrated forms exhibit distinct thermal profiles.
- Purity thresholds : Commercial samples labeled as >98% purity may still contain trace solvents or isomers .
Recommendation: Re-measure physical properties using standardized protocols (e.g., DSC at 5°C/min under N₂).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and physicochemical properties of 4-hydroxymethyl-2-methoxyphenylboronic acid and its analogs:
Key Differences and Research Findings
However, this group may also introduce steric hindrance, affecting cross-coupling efficiency . Methoxy vs. Hydroxy Groups: 4-Hydroxy-2-methoxyphenylboronic acid (CAS 550373-98-3) lacks the hydroxymethyl group but features a hydroxyl (-OH) at the 4-position. This increases acidity (pKa ~8–10 for boronic acids with electron-withdrawing groups) compared to methoxy-substituted analogs, influencing its reactivity in Suzuki reactions .
Substituent Position and Electronic Effects :
- The 2-methoxy group in the target compound is an electron-donating substituent, which can stabilize the boronic acid via resonance, enhancing its Lewis acidity and reactivity toward aryl halides .
- In contrast, 4-fluoro-5-isopropyl-2-methoxyphenylboronic acid (CAS 875446-29-0) introduces fluorine (electron-withdrawing) and a bulky isopropyl group, which may reduce reaction rates due to increased steric demands .
Comparative Stability and Applications :
- 4-Hydroxy-2-methylphenylboronic acid (CAS 493035-82-8) demonstrates higher thermal stability (mp 104°C) due to its methyl substituent, making it suitable for high-temperature syntheses .
- 4-Methoxyphenylboronic acid (CAS 5720-07-0) is widely used as a benchmark in Suzuki-Miyaura couplings due to its commercial availability and predictable reactivity .
Practical Considerations and Limitations
- Purity and Handling : Most analogs, such as 4-methoxyphenylboronic acid, are available at >97% purity, ensuring reproducibility in synthetic applications. Proper handling (e.g., eye and skin protection) is critical, as boronic acids can irritate mucous membranes .
Properties
IUPAC Name |
[4-(hydroxymethyl)-2-methoxyphenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO4/c1-13-8-4-6(5-10)2-3-7(8)9(11)12/h2-4,10-12H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URBPGQWDDRHAHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)CO)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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